4-Iodo-1-methyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry
The pyrazole scaffold is a privileged structure in drug discovery and development. numberanalytics.comhilarispublisher.com Its inherent chemical properties and the ability to be readily functionalized at various positions have made it a versatile template for the design of novel therapeutic agents and other functional molecules. hilarispublisher.comajptonline.com
Pyrazole derivatives have demonstrated a remarkable spectrum of pharmacological effects. researchgate.netwisdomlib.org They are key components in drugs with anti-inflammatory, analgesic, antimicrobial, anticancer, antiviral, and anticonvulsant properties. nih.govglobalresearchonline.netbiosynce.com For instance, celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core and is used to treat arthritis. royal-chem.com Other examples include the antipsychotic agent CDPPB and the anti-obesity drug rimonabant. royal-chem.comnih.gov The broad applicability of pyrazoles stems from their ability to interact with a variety of biological targets, including enzymes and receptors. biosynce.com
Table 1: Prominent Pyrazole-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Application |
|---|---|
| Celecoxib | Anti-inflammatory royal-chem.com |
| Rimonabant | Anti-obesity nih.gov |
| Betazole | H2-receptor agonist royal-chem.com |
| Difenamizole | Analgesic nih.gov |
| Fezolamide | Antidepressant nih.gov |
| Lonazolac | Anti-inflammatory beilstein-journals.org |
| Crizotinib | Anticancer researchgate.net |
Beyond pharmaceuticals, pyrazole derivatives have made significant inroads into other industrial sectors. In agriculture, they are utilized as effective herbicides, insecticides, and fungicides. biosynce.comroyal-chem.com For example, pyraclostrobin (B128455) is a fungicide used to control various plant diseases. royal-chem.com In the realm of materials science, pyrazole-containing compounds are being explored for the development of novel materials such as conductive polymers, luminescent compounds, and photovoltaic materials for solar energy conversion. numberanalytics.comroyal-chem.com Their ability to coordinate with metal ions also makes them useful in the creation of metal-organic frameworks (MOFs). biosynce.com
Diverse Biological Activities of Pyrazole Derivatives
Specific Focus on 4-Halogenated Pyrazoles
The introduction of a halogen atom onto the pyrazole ring, particularly at the C-4 position, is a key strategy for modulating the molecule's properties and enhancing its synthetic utility. researchgate.net
Halogenation significantly influences a molecule's electronic properties, lipophilicity, and metabolic stability. globalresearchonline.net The introduction of a halogen can alter the acidity of the pyrazole's N-H group and impact its binding affinity to biological targets through mechanisms like halogen bonding. mdpi.com From a synthetic standpoint, the carbon-halogen bond serves as a versatile handle for a wide range of chemical transformations, most notably cross-coupling reactions. encyclopedia.pub
The C-4 position of the pyrazole ring is often the most susceptible to electrophilic halogenation. globalresearchonline.netresearchgate.netglobalresearchonline.net Iodination at this position is of particular interest because the resulting carbon-iodine bond is the most reactive among the halogens in many catalytic cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. researchgate.netresearchgate.net This reactivity makes 4-iodopyrazoles highly valuable intermediates for the synthesis of complex, polysubstituted pyrazole derivatives. beilstein-journals.orgresearchgate.net
Importance of Halogenation in Modulating Molecular Properties and Reactivity
Rationale for Research on 4-Iodo-1-methyl-1H-pyrazole
The specific compound, this compound, combines the advantageous features of the pyrazole core with the synthetic versatility of a C-4 iodo substituent. The presence of the methyl group at the N-1 position prevents tautomerism and provides a defined point of substitution, simplifying reaction outcomes. globalresearchonline.net This makes it an ideal and highly sought-after building block for constructing more intricate molecules with potential applications in medicinal chemistry and materials science. nih.govsmolecule.com Its utility as an intermediate is exemplified by its use in the synthesis of withasomnine, a pyrazole alkaloid. nih.gov The strategic placement of the iodine atom allows for the introduction of a wide variety of functional groups at the C-4 position, enabling the systematic exploration of structure-activity relationships in drug discovery programs and the fine-tuning of material properties. nih.govsmolecule.com
Table 2: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 39806-90-1 nih.gov |
| Molecular Formula | C4H5IN2 nih.gov |
| Molecular Weight | 208.00 g/mol nih.gov |
| Melting Point | 61-67 °C chemicalbook.com |
| Boiling Point | 105-106 °C at 15 mmHg volochem.com |
Role as a Key Intermediate in Complex Molecule Synthesis
This compound and its closely related analogues serve as crucial intermediates in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science. evitachem.com The pyrazole scaffold is a common feature in many biologically active compounds, and the 4-iodo substitution provides a convenient handle for elaboration. evitachem.comsmolecule.com
Researchers utilize this compound as a foundational piece to build larger, more functionalized molecules. For instance, it is employed as a precursor for creating advanced pharmaceutical compounds that target specific enzymes or receptors. smolecule.com Its ability to participate in various coupling reactions allows for the systematic construction of targeted therapeutic agents. evitachem.com The compound is also a building block in the development of agrochemicals and advanced materials like organic semiconductors. cymitquimica.com The synthesis of substituted pyrazolo[4,3-b]pyridines, for example, can involve the use of 4-iodopyrazole-3-carboxaldehydes as key starting materials. rsc.org
Potential for Further Functionalization and Derivatization
The synthetic utility of this compound stems from the reactivity of the carbon-iodine bond. The iodine atom is an excellent leaving group, making the compound a prime substrate for a variety of chemical reactions that enable further functionalization and the creation of diverse derivatives. mdpi.coma2bchem.com
Key reaction types include:
Cross-Coupling Reactions: The compound is frequently used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. a2bchem.commdpi.com These reactions are powerful methods for forming new carbon-carbon bonds. In a Suzuki-Miyaura coupling, for instance, the iodo-pyrazole can be reacted with a boronic acid to create more complex structures, a technique used in agrochemical development. a2bchem.comvulcanchem.com The Sonogashira coupling allows for the introduction of alkyne groups. mdpi.com
Nucleophilic Substitution: The iodine atom can be readily displaced by various nucleophiles. evitachem.com This allows for the introduction of a wide range of functional groups, such as azides, cyanides, amines, or thiols, leading to a diverse set of pyrazole derivatives.
Lithiation and Grignard Reagent Formation: The iodo-pyrazole can be converted into organolithium or Grignard reagents. arkat-usa.orgresearchgate.net These highly reactive intermediates can then react with various electrophiles to introduce different substituents onto the pyrazole ring, as demonstrated in the synthesis of pyrazole-4-carbaldehydes. arkat-usa.org
The table below summarizes the key derivatization reactions of 4-iodo-pyrazoles.
| Reaction Type | Reagents/Catalysts | Resulting Functionalization |
| Suzuki-Miyaura Coupling | Palladium catalyst, Base (e.g., K₂CO₃), Boronic acid | Forms new Carbon-Carbon single bonds (e.g., aryl or vinyl groups) a2bchem.com |
| Sonogashira Coupling | Palladium catalyst, Copper co-catalyst, Base, Terminal alkyne | Forms new Carbon-Carbon triple bonds (alkynylation) mdpi.com |
| Nucleophilic Substitution | Nucleophiles (e.g., NaN₃, KCN) | Substitution of iodine with other functional groups (e.g., azido, cyano) |
| Grignard Reagent Formation | Alkyl magnesium bromides | Creation of a highly reactive intermediate for further synthesis arkat-usa.org |
This reactivity underscores the compound's role as a versatile platform for generating a library of substituted pyrazoles for various research applications. a2bchem.com
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2/c1-7-3-4(5)2-6-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDRDHPLXWMTRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370497 | |
| Record name | 4-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39806-90-1 | |
| Record name | 4-Iodo-1-methyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-iodo-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Iodo 1 Methyl 1h Pyrazole
Direct Iodination of Pyrazole (B372694) Derivatives
Direct iodination of the pyrazole ring is a primary strategy for synthesizing 4-Iodo-1-methyl-1H-pyrazole. This approach involves the introduction of an iodine atom onto the pyrazole core, typically at the C-4 position, which is activated for electrophilic substitution.
Regioselective Iodination at the C-4 Position
The pyrazole ring exhibits distinct reactivity at its different carbon positions. The C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. This inherent electronic property allows for highly regioselective iodination. nih.govresearchgate.net When 1-methyl-1H-pyrazole is subjected to iodinating conditions, the iodine atom is preferentially directed to the C-4 position. nih.govrsc.org This selectivity is a key advantage, simplifying the synthesis and purification processes. Studies on 1-aryl-3-CF3-pyrazoles have shown that while treatment with n-BuLi followed by iodine leads to C-5 iodination, methods employing an iodinating agent with a catalyst result in exclusive C-4 iodination. nih.govrsc.org
Use of Specific Iodinating Agents and Catalytic Systems
Various iodinating agents and catalytic systems have been developed to efficiently achieve the C-4 iodination of pyrazoles. The choice of reagent can significantly impact reaction conditions, yields, and environmental footprint.
Commonly employed systems include:
I₂/CAN (Ceric Ammonium (B1175870) Nitrate) : The combination of iodine and ceric ammonium nitrate (B79036) (CAN) is a highly effective system for the regioselective C-4 iodination of pyrazoles. nih.govrsc.org This method has been successfully applied to 1-aryl-3-CF3-pyrazoles, affording the corresponding 4-iodo derivatives in good yields. nih.govrsc.org
KI-KIO₃/H₂SO₄ : A system composed of potassium iodide (KI), potassium iodate (B108269) (KIO₃), and sulfuric acid (H₂SO₄) in a heterophase medium (e.g., H₂O-CHCl₃) has been shown to be effective for the iodination of various pyrazole derivatives, with yields often exceeding 80%. researchgate.net This method generates hypoiodous acid (HOI) in situ, which is a potent iodinating agent. mdpi.com
Hypervalent Iodine Reagents : Reagents like N-iodosuccinimide (NIS) are also effective for the C-4 iodination of pyrazoles. scholaris.ca NIS can be used in acidic media, such as a mixture of glacial acetic acid and trifluoroacetic acid (TFA), to achieve iodination, particularly for substrates with functional groups that might be sensitive to other conditions. nih.gov
The following table summarizes the use of different iodinating systems for pyrazole derivatives:
Table 1: Iodinating Agents and Systems for Pyrazole Derivatives| Iodinating System | Substrate Example | Key Features | Reference(s) |
|---|---|---|---|
| I₂/Oxidant (e.g., HIO₃) | 1-methyl-1H-pyrazole | Drives reaction forward by removing HI byproduct. | google.com |
| I₂/CAN | 1-aryl-3-CF3-pyrazoles | Highly regioselective for the C-4 position. | nih.govrsc.org |
| KI-KIO₃/H₂SO₄ | Pyrazole, 1-methylpyrazole (B151067) | Effective in a heterophase system, high yields. | researchgate.net |
| N-Iodosuccinimide (NIS) | 1-methyl-3-(2-hydroxyphenyl)-1H-pyrazole | Useful for substrates requiring acidic conditions. | nih.govscholaris.ca |
Microwave-Assisted Synthesis Approaches
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to reduced reaction times, improved yields, and cleaner reactions. While specific examples for the direct synthesis of this compound are not extensively detailed, microwave-assisted methods have been successfully applied to the synthesis of various pyrazole derivatives. shd-pub.org.rsmdpi.comdergipark.org.tr This technique can be particularly beneficial for sterically hindered substrates, where conventional heating may be less effective. The principles of microwave-assisted synthesis, such as efficient heating and potential for rate enhancement, suggest its applicability to the iodination of 1-methyl-1H-pyrazole.
Electrochemical Methods for Iodination
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods. ingentaconnect.comdntb.gov.ua In the context of pyrazole iodination, electrochemical methods typically involve the in-situ generation of the iodinating species at an electrode. ingentaconnect.comrsc.org For instance, the anodic oxidation of potassium iodide (KI) can produce iodine (I₂), which then reacts with the pyrazole substrate. ingentaconnect.comdntb.gov.ua Another approach involves the electrogeneration of potassium iodate (KIO₃), which then reacts with KI in the presence of acid to form the active iodinating agent, hypoiodous acid (HOI). mdpi.com This method has been shown to produce iodopyrazoles in high yields (74-93%) and avoids the use of hazardous chemical oxidants. mdpi.com These electrochemical approaches are characterized by their mild reaction conditions and environmental compatibility. ingentaconnect.comdntb.gov.ua
Synthesis via Precursor Modification
An alternative route to this compound involves the synthesis of a substituted pyrazole ring followed by modification of existing functional groups.
From Substituted Pyrazoles with Existing Functional Groups
This strategy involves starting with a pyrazole that already bears certain functional groups and then converting one of them into an iodo group or building the 1-methyl-4-iodo-pyrazole structure from a pre-functionalized precursor. For example, a pyrazole with a different halogen at the C-4 position, such as 4-bromo-1-methyl-1H-pyrazole, could potentially undergo a halogen exchange reaction. researchgate.net Another approach is the synthesis from a precursor like 1-methyl-1H-pyrazole-4-carboxylic acid methyl ester, which is synthesized from methyl pyrazole-4-carboxylate and methyl iodide. chemicalbook.com While less direct, this method can be advantageous if the starting materials are readily available or if specific substitution patterns are desired. A novel method utilizing nitrogen triiodide for the C-I bond formation on pyrazole derivatives has also been reported, presenting a rapid and inexpensive iodination procedure. sciforum.net
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. rsc.orgsmolecule.com Key parameters that are often adjusted include solvent, temperature, catalyst and reagent stoichiometry, and reaction time. nih.govrsc.orgsmolecule.com
Solvent Effects and Temperature Control
The choice of solvent and the control of temperature are critical factors. For instance, in palladium-catalyzed direct arylations of 4-iodo N-substituted pyrazoles, dimethylacetamide (DMA) is a commonly used solvent. rsc.org The reaction temperature significantly impacts the reaction's completeness and yield. A reaction performed at 150 °C can result in an excellent yield, while lowering the temperature to 130 °C may lead to an incomplete reaction and a lower yield. rsc.org Further reduction to 100 °C can result in similarly low yields. rsc.org
In other synthetic routes, such as the iodination of 1-methyl-1H-pyrazole-3-carbonitrile, acetonitrile (B52724) is a common solvent, with temperatures maintained between 0-25°C to achieve optimal yields. For the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, dichloromethane (B109758) (CH2Cl2) is an effective solvent at room temperature. nih.gov The use of other solvents like acetonitrile (CH3CN) and nitromethane (B149229) (MeNO2) can lead to complex reaction mixtures and no desired product. nih.gov
Temperature control is also vital for managing exothermic reactions. For example, the reaction of pyrazole with ethyl vinyl ether can be highly exothermic, and controlling the temperature by portion-wise addition of the reagent at 28–33 °C is necessary to prevent the reaction from getting out of control. arkat-usa.orgresearchgate.net
Catalyst and Reagent Stoichiometry
The choice and amount of catalyst and reagents are pivotal. In palladium-catalyzed arylations, a simple phosphine-free catalytic system using 1 mol% of Pd(OAc)2 in the presence of a base like KOAc can be highly effective. rsc.org Increasing the catalyst loading may not always be beneficial, as it might not improve conversion or purity. sci-hub.se For instance, using 0.5 mol% of Pd(OAc)2 can lead to an incomplete reaction and a reduced yield. rsc.org
The stoichiometry of the pyrazole derivative itself can also be optimized. It has been shown that using just 1.1 equivalents of the pyrazole derivative can be sufficient without negatively impacting the reaction yield. rsc.org In the synthesis of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole, the stoichiometry of sodium azide (B81097) (NaN3) and zinc bromide (ZnBr2) was optimized. Using 2 equivalents of NaN3 and 10 mol% of ZnBr2 was found to be necessary for high conversion. sci-hub.se
In iodination reactions, the choice of the iodinating agent and any accompanying oxidant is crucial. A method using iodine as the iodinating agent and an oxidant such as hydrogen peroxide can promote the forward reaction by converting the hydrogen iodide byproduct back into iodine, thus improving the reaction rate and yield. google.com The molar ratio of 1-methylpyrazole to iodine is typically in the range of 1:1.0-1.3, and the molar ratio to the oxidant is 1:1.0-2.0. google.com
Reaction Time and Monitoring (e.g., TLC)
Reaction time is a key variable that needs to be optimized to ensure the reaction goes to completion without the formation of significant byproducts. Monitoring the reaction progress is essential for determining the optimal reaction time. Thin-layer chromatography (TLC) is a common and effective method for this purpose.
For example, in the palladium-catalyzed direct arylation of 4-bromo-1-methylpyrazole, a reaction time of 16 hours at 130 °C is specified. rsc.org In the synthesis of 1-aryl-3-CF3-pyrazoles via CAN-mediated iodination, the reaction requires overnight heating to achieve complete consumption of the starting material. smolecule.com The synthesis of 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole required 48 hours at 80 °C to achieve high conversion. sci-hub.se In some cases, increasing the catalyst concentration can reduce the reaction time. sci-hub.se
Scale-Up Synthesis Considerations
Scaling up the synthesis of this compound and its derivatives from laboratory to multi-kilogram or industrial production presents several challenges. sci-hub.seresearchgate.net A robust and optimized process is necessary to ensure safety, efficiency, and consistent product quality.
One of the primary considerations is the management of hazardous reagents and reaction conditions. For example, the synthesis of tetrazole derivatives from nitriles and azides involves hydrazoic acid, which is highly toxic and explosive. sci-hub.se Developing safe, multi-kilogram methods is crucial. This can involve using specific solvent systems, like a mixture of isopropanol (B130326) and water, to minimize the levels of hazardous intermediates. sci-hub.se Careful control of reaction conditions, such as temperature and the rate of addition of reagents, is also critical to manage exothermic reactions and prevent runaway scenarios. arkat-usa.orgresearchgate.netsci-hub.se
The choice of solvents and reagents for scale-up must also consider practicality and cost. For instance, while some solvents may provide high conversion at a small scale, they may be less practical for large-scale production due to cost, safety, or handling issues. sci-hub.se
Purification methods must also be scalable. While flash chromatography is common in the lab, it may not be feasible for large quantities. mdpi.com Alternative methods like crystallization or distillation are often preferred for industrial-scale purification. google.com
A successful scale-up was reported for the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate for Crizotinib. researchgate.net This three-step process, which includes a nucleophilic aromatic substitution, hydrogenation, and subsequent iodination, required optimization at each stage to enable the production of multi-kilogram quantities. researchgate.net
The table below summarizes some findings from various synthetic approaches.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 4-Bromo-1-methyl-1H-pyrazole | Triisopropyl borate | 1-Methyl-1H-pyrazole-4-boronic acid pinacol (B44631) ester (via lithium hydroxy ate complex) | High | researchgate.net |
| 1-Aryl-3-CF3-pyrazole | n-BuLi, I2 | 1-Aryl-5-iodo-3-CF3-pyrazole | Exclusive | rsc.orgnih.gov |
| 1-Aryl-3-CF3-pyrazole | CAN, I2 | 1-Aryl-4-iodo-3-CF3-pyrazole | Highly regioselective | rsc.orgnih.govresearchgate.net |
| 4-Bromobenzonitrile, 4-bromo-1-methylpyrazole | Pd(OAc)2, KOAc, DMA, 150 °C | 5-(4-Cyanophenyl)-4-bromo-1-methyl-1H-pyrazole | 89% | rsc.org |
| 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles | ICl, Li2CO3, CH2Cl2, RT | 1-Acyl-4-iodo-1H-pyrazoles | Up to 95% | nih.gov |
| 1-Methylpyrazole | I2, H2O2 | This compound | - | google.com |
| 5-Chloro-1,3-dimethyl-1H-pyrazole | I2, HIO3, Acetic Acid, reflux | 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole | 75% | mdpi.com |
Chemical Reactivity and Derivatization of 4 Iodo 1 Methyl 1h Pyrazole
Cross-Coupling Reactions at the C-4 Position
The iodine atom at the C-4 position of the pyrazole (B372694) ring in 4-iodo-1-methyl-1H-pyrazole is a versatile handle for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond makes this compound a valuable building block in the synthesis of complex, functionalized pyrazole derivatives. researchgate.netnih.gov These reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and copper-catalyzed couplings, enable the formation of new carbon-carbon and carbon-heteroatom bonds at this specific position. mdpi.comresearchgate.net
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between the C-4 position of the pyrazole and various aryl or heteroaryl groups. researchgate.netresearchgate.net This reaction typically involves the palladium-catalyzed coupling of the 4-iodopyrazole (B32481) with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. rsc.orgrsc.org While 4-iodopyrazoles are effective substrates, some studies have noted that 4-bromo or 4-chloro pyrazoles can sometimes be superior, exhibiting a reduced tendency for dehalogenation side reactions. researchgate.net Nonetheless, the Suzuki-Miyaura coupling of 4-iodopyrazoles remains a key strategy for the synthesis of 4-arylpyrazoles. nih.govrsc.org
A variety of palladium-based catalyst systems have been successfully employed for the Suzuki-Miyaura coupling of 4-halopyrazoles. The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions.
Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) is a commonly used and effective catalyst for the coupling of 4-iodopyrazoles with boronic acids. smolecule.com
Palladium(II) Precatalysts: Palladium(II) acetate (B1210297) (Pd(OAc)2) is another effective precatalyst. rsc.org It can be used with or without phosphine (B1218219) ligands, depending on the specific substrates. In some cases, reactions proceed efficiently in the absence of an added phosphine ligand. rsc.org
Modern Ligand Systems: For more challenging substrates, including sterically hindered or electron-deficient/rich coupling partners, more sophisticated ligand systems are often required. Buchwald's phosphine ligands and their corresponding palladium precatalysts, such as XPhos Pd G2, have proven effective in the coupling of 4-bromopyrazoles, suggesting their potential applicability for 4-iodopyrazole analogues as well. rsc.org Similarly, Ruphos-Pd has been used effectively for coupling 4-bromopyrazoles. derpharmachemica.com
The selection of the base is also critical, with common choices including potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium phosphate (B84403) (K3PO4). rsc.orgrsc.orgrsc.org
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 4-Halopyrazoles
| Catalyst Precursor | Ligand | Base | Substrate Type | Reference |
|---|---|---|---|---|
| Pd(OAc)2 | None | K2CO3 | 4-Iodopyrazole derivative | rsc.org |
| Pd(PPh3)4 | PPh3 | K2CO3 | 4-Iodopyrazole derivative | smolecule.com |
| XPhos Pd G2 | XPhos | K2CO3 | 4-Bromopyrazole derivative | rsc.org |
| Ruphos-Pd | Ruphos | Na2CO3 | 4-Bromopyrazole derivative | derpharmachemica.com |
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Pyrazoles
Scope with Various Boronic Acids and Esters
The Suzuki-Miyaura reaction of this compound is compatible with a broad range of boronic acids and their ester derivatives, allowing for the synthesis of a diverse library of 4-aryl and 4-heteroaryl pyrazoles. arabjchem.orgresearchgate.net The reaction tolerates various functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents.
Research has demonstrated successful couplings with:
Simple arylboronic acids like phenylboronic acid. rsc.org
Substituted arylboronic acids, such as 4-fluorophenylboronic acid.
Heteroarylboronic acids, for instance, pyrazoleboronic acid and thiophen-3-ylboronic acid, have been successfully coupled with halogenated pyrazoles. researchgate.netnih.gov
Boronic esters, such as 1-methyl-4-pyrazoleboronic acid pinacol (B44631) ester, are also effective coupling partners. rsc.org
The versatility of the Suzuki-Miyaura coupling makes it a cornerstone for the functionalization of the 4-iodopyrazole core, providing access to compounds with potential applications in medicinal chemistry and materials science. rsc.org
Table 2: Examples of Boronic Acid Coupling Partners for 4-Halopyrazoles
| Boronic Acid/Ester | Coupling Product Structure (Generic) | Reference |
|---|---|---|
| Phenylboronic acid | 4-Phenyl-1-methyl-1H-pyrazole | rsc.org |
| 4-Fluorophenylboronic acid | 4-(4-Fluorophenyl)-1-methyl-1H-pyrazole | |
| Pyrazoleboronic acid | 4-(1H-Pyrazol-4-yl)-1-methyl-1H-pyrazole | nih.gov |
| Thiophen-3-ylboronic acid | 4-(Thiophen-3-yl)-1-methyl-1H-pyrazole | researchgate.net |
| (E)-Styrylboronic acid | 4-((E)-Styryl)-1-methyl-1H-pyrazole | researchgate.net |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling provides a direct and efficient route to introduce alkyne functionalities at the C-4 position of the pyrazole ring. researchgate.netmdpi.com This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt, typically copper(I) iodide (CuI). nih.govmdpi.com
The reaction is generally high-yielding and tolerates a variety of functional groups on the alkyne coupling partner. For example, 4-iodopyrazoles have been successfully coupled with phenylacetylene (B144264) and propargyl alcohol (2-propyn-1-ol), demonstrating the method's utility in synthesizing both aryl- and alkyl-substituted alkynylpyrazoles. researchgate.netarkat-usa.org These 4-alkynylpyrazole products are valuable intermediates for further chemical transformations and have been used in the synthesis of more complex heterocyclic systems. researchgate.netclockss.org
Table 3: Conditions for Sonogashira Coupling of 4-Iodopyrazoles
| Palladium Catalyst | Copper Co-catalyst | Base | Alkyne Example | Reference |
|---|---|---|---|---|
| Pd(PPh3)2Cl2 | CuI | Et3N | Phenylacetylene | arkat-usa.org |
| Pd(OAc)2 | None | P(OEt)3 / Et3N | Methyl acrylate (B77674) (Heck-Mizoroki) | clockss.org |
| Pd/Cu | Not specified | DIPA | Protected terminal acetylene | mdpi.com |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for the formation of C-N bonds at the C-4 position of the pyrazole core. nih.gov This palladium-catalyzed reaction enables the coupling of 4-halopyrazoles with a wide array of primary and secondary amines. However, studies comparing the reactivity of different 4-halopyrazoles have revealed important selectivities.
For the N-trityl protected 4-iodopyrazole, copper(I)-catalyzed amination conditions were found to be more effective for coupling with alkylamines that possess β-hydrogens (like piperidine). nih.govresearchgate.netresearchgate.net Conversely, the palladium-catalyzed Buchwald-Hartwig reaction on the corresponding 4-bromopyrazole was more suitable for coupling with aromatic amines or bulky amines that lack β-hydrogens. nih.govresearchgate.net This complementary reactivity between copper and palladium catalysis provides synthetic chemists with options to tailor the reaction conditions based on the specific amine coupling partner. The choice of ligand, such as tBuDavePhos, is also critical for the success of the palladium-catalyzed transformation. nih.gov
Copper-catalyzed coupling reactions, often referred to as Ullmann-type reactions, represent a classic and still highly relevant method for forming carbon-heteroatom bonds. nih.govorganic-chemistry.org For this compound, these reactions are particularly important for C-N and C-O bond formation.
C-N Coupling (Ullmann Amination): As mentioned, CuI-catalyzed amination is particularly effective for coupling 4-iodopyrazoles with alkylamines containing β-hydrogens. nih.govresearchgate.net This provides a valuable alternative to palladium-catalyzed methods, which can be less effective for this class of amines. researchgate.net The reaction typically employs a copper(I) source, a base, and often a ligand in a suitable solvent. researchgate.net
C-O Coupling (Ullmann Ether Synthesis): The direct 4-alkoxylation of 4-iodopyrazoles with various alcohols can be achieved through a CuI-catalyzed coupling protocol. nih.govmdpi.com Optimal conditions often involve using CuI (e.g., 20 mol%) in the presence of a ligand like 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) and a base such as potassium t-butoxide, with the alcohol reactant often used in excess or as the solvent. nih.govmdpi.comresearchgate.net This method allows for the synthesis of 4-alkoxypyrazoles, which are of interest for their biological activities. mdpi.com
It is noteworthy that the classic Ullmann homocoupling to form a bipyrazole by reacting a 4-iodopyrazole with itself in the presence of copper has been reported as unsuccessful, highlighting the preference for cross-coupling pathways. rsc.org
Copper-Catalyzed Coupling Reactions (e.g., Ullmann-type reactions)
C-O Coupling with Alcohols
The direct formation of a C-O bond at the C-4 position of the pyrazole ring is a significant transformation. Research has demonstrated the successful alkoxylation of 4-iodopyrazoles through a copper-catalyzed coupling reaction with various alcohols. mdpi.comnih.gov This method provides a direct route to 4-alkoxypyrazoles, which are recognized for their biological activities. nih.gov
Detailed research findings indicate that the direct 4-alkoxylation of N-protected 4-iodopyrazoles with alcohols can be efficiently achieved using a Copper(I) iodide (CuI) catalyst. mdpi.comnih.gov Optimal conditions for this transformation have been identified through systematic studies. For instance, the reaction between 4-iodo-1H-1-tritylpyrazole and allyl alcohol was optimized using CuI (20 mol%) as the catalyst and 3,4,7,8-tetramethyl-1,10-phenanthroline as the ligand. mdpi.comnih.govsemanticscholar.org The reaction, conducted in the presence of potassium t-butoxide as a base and using the alcohol as the solvent, yielded the desired 4-allyloxy product in 66% yield after 1 hour of microwave irradiation at 130 °C. mdpi.comnih.gov Shortening the reaction time or reducing the catalyst amount led to lower yields. mdpi.com It was also noted that initial attempts using palladium-based catalysts, such as Pd(dba)₂, were unsuccessful for this specific C-O coupling. mdpi.comnih.govresearchgate.net
The scope of this CuI-catalyzed coupling reaction has been explored with a variety of alcohols, demonstrating its utility in synthesizing a range of 4-alkoxy-1H-pyrazoles. nih.govsemanticscholar.org
Table 1: CuI-Catalyzed C-O Coupling of Iodopyrazoles with Various Alcohols nih.govsemanticscholar.org
| Entry | Iodopyrazole Substrate | Alcohol | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Iodo-1H-1-tritylpyrazole | Allyl alcohol | 4-Allyloxy-1H-1-tritylpyrazole | 66 |
| 2 | 4-Iodo-1H-1-tritylpyrazole | Cyclopentanol | 4-Cyclopentyloxy-1H-1-tritylpyrazole | 46 |
| 3 | 4-Iodo-1H-1-tritylpyrazole | Benzyl alcohol | 4-Benzyloxy-1H-1-tritylpyrazole | 56 |
| 4 | (E/Z)-4-Iodo-1-(prop-1-en-1-yl)-1H-pyrazole | Allyl alcohol | (E/Z)-4-Allyloxy-1-(prop-1-en-1-yl)-1H-pyrazole | 56 |
Other Substitution Reactions
Beyond C-O coupling, the iodine atom at the C-4 position of this compound serves as a versatile leaving group, enabling various other substitution reactions.
Nucleophilic Aromatic Substitution
The C4-iodo group can be displaced by nucleophiles in nucleophilic aromatic substitution (SNAr) reactions. vulcanchem.com This reactivity allows for the introduction of a range of functional groups. For example, the iodine atom can be substituted by amines or thiols to yield the corresponding functionalized pyrazoles. vulcanchem.com This type of transformation is fundamental in medicinal chemistry for creating diverse molecular scaffolds. While direct SNAr examples on this compound are not extensively detailed in the provided context, the reactivity is analogous to the well-established Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govorganic-chemistry.org Such C-N coupling reactions have been successfully applied to 4-halopyrazoles, including 4-iodopyrazoles, reacting them with various amines in the presence of palladium or copper catalysts. nih.govnih.govsemanticscholar.org
Metal-Halogen Exchange
The iodine atom of this compound is susceptible to metal-halogen exchange, a powerful tool for further functionalization. vulcanchem.comacs.org This reaction typically involves treatment with organolithium or Grignard reagents to replace the iodine atom with a metal (e.g., lithium or magnesium), generating a new organometallic pyrazole species. arkat-usa.org For instance, studies on the related 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole have shown that it can be readily converted into a Grignard reagent. arkat-usa.org This intermediate can then be trapped with an electrophile, such as in a formylation reaction to produce 1-(1-ethoxyethyl)-1H-pyrazole-4-carbaldehyde. arkat-usa.org This demonstrates that the C4-iodo functionality is a key handle for introducing carbon-based substituents through an organometallic intermediate.
Modifications at Other Positions of the Pyrazole Ring (e.g., N-1, C-3, C-5)
While the C-4 iodo group is a primary site of reactivity, the pyrazole ring allows for modifications at other positions, enabling the synthesis of highly functionalized derivatives.
Esterification of Carboxylic Acid Derivatives
Functionalization at the C-3 position is exemplified by the formation of ester derivatives. The compound Methyl this compound-3-carboxylate is a key synthetic intermediate. cymitquimica.com Its structure implies the existence of the corresponding carboxylic acid, this compound-3-carboxylic acid, which can be converted to the methyl ester through standard esterification procedures. This ester group not only enhances solubility in organic solvents but also serves as a point for further chemical modifications. cymitquimica.com The synthesis of pyrazole-3-carboxylic acid derivatives is a known strategy, often starting from the oxidation of methylpyrazoles or through cyclization routes. researchgate.net The presence of an ester function on the pyrazole core is a common feature in molecules designed for biological applications, highlighting the importance of this derivatization. researchgate.net
Spectroscopic and Computational Characterization in Academic Research
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a cornerstone of chemical analysis, providing detailed information about molecular structure and bonding. For 4-Iodo-1-methyl-1H-pyrazole, several key techniques are employed to confirm its molecular framework.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
In the ¹H NMR spectrum of this compound, the chemical shifts are indicative of the electronic environment of the protons. The N-methyl group typically appears as a singlet, while the two protons on the pyrazole (B372694) ring also present as distinct singlets due to the absence of adjacent protons for coupling. In a related compound, 4-(4-Methoxybenzylthio)-1-methyl-1H-pyrazole, the N-methyl protons show a singlet at approximately 3.85 ppm, and the pyrazole ring protons appear as singlets at 7.33 and 7.14 ppm. amazonaws.com This provides a strong basis for assigning the peaks in the title compound.
¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum for this compound would show four distinct signals: one for the methyl carbon and three for the pyrazole ring carbons. The carbon atom bonded to the iodine (C4) is expected to be significantly shifted due to the heavy atom effect. While a specific public spectrum is not detailed in the search results, spectral databases from providers like Wiley-VCH GmbH contain this proprietary data. nih.gov
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound (Note: Exact chemical shifts (δ) can vary based on the solvent and instrument frequency. The data below is representative based on analysis of related structures.)
| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| H3/H5 | ¹H | ~7.1-7.4 | Singlet |
| H5/H3 | ¹H | ~7.3-7.6 | Singlet |
| N-CH₃ | ¹H | ~3.8-3.9 | Singlet |
| C3 | ¹³C | ~130-140 | - |
| C4 | ¹³C | ~60-70 | - |
| C5 | ¹³C | ~135-145 | - |
| N-CH₃ | ¹³C | ~35-40 | - |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum of this compound has been recorded and is available in spectral databases. rsc.org Key vibrational bands would include C-H stretching from the aromatic pyrazole ring and the methyl group, C=N and C=C stretching vibrations characteristic of the pyrazole ring, and the C-I stretching vibration, which typically appears at lower frequencies (around 600-500 cm⁻¹). A commercial supplier notes that the infrared spectrum of their product conforms to the expected structure. nsf.gov
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C₄H₅IN₂, the exact mass is 207.94975 Da. nih.gov High-resolution mass spectrometry (HRMS) would confirm this exact mass, validating the elemental composition.
Liquid chromatography-mass spectrometry (LC-MS) is often used to analyze the purity of such compounds and can provide mass data. acs.org In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z ≈ 208. Common fragmentation pathways would likely involve the loss of the iodine atom ([M-I]⁺) or the methyl group ([M-CH₃]⁺), leading to characteristic daughter ions that further confirm the structure.
Raman spectroscopy, like IR, provides information about molecular vibrations but is based on the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric vibrations and bonds that are weakly active in IR spectroscopy. An FT-Raman spectrum for this compound has been recorded using a Bruker MultiRAM spectrometer, indicating its use in the full characterization of the compound. rsc.org
Mass Spectrometry (MS, LC-MS)
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography provides unambiguous proof of molecular structure by determining the arrangement of atoms in a single crystal. As of the latest available data, a crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). semanticscholar.org
However, the crystal structure of the closely related compound, 4-iodo-1H-pyrazole, has been determined. semanticscholar.org This study provides valuable insight into the solid-state interactions of iodinated pyrazoles. The N-H analogue forms a catemeric (chain-like) structure through intermolecular N-H···N hydrogen bonds. semanticscholar.org This contrasts with the chloro and bromo analogues, which form trimeric motifs. This research highlights how the halogen substituent influences the supramolecular assembly in the solid state, an effect that would also be relevant for understanding the packing of this compound, though it would lack the hydrogen-bonding donor capability.
Computational Chemistry and DFT Calculations
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding the geometric, electronic, and spectroscopic properties of molecules. While specific DFT studies focused solely on this compound are not prominent in the reviewed literature, calculations have been performed on highly related structures.
For instance, DFT calculations have been used to predict reactive sites in similar iodopyrazole compounds by analyzing electron density maps. Furthermore, extensive DFT studies on the 4-halogenated-1H-pyrazole series have been conducted to calculate optimized geometries and vibrational frequencies, which show good agreement with experimental IR and Raman data. These computational models help assign experimental spectral bands and provide a deeper understanding of how the iodine substituent electronically perturbs the pyrazole ring. Such theoretical insights are largely transferable to the N-methyl analogue, aiding in the interpretation of its experimental data.
Theoretical Predictions of Spectroscopic Data
Computational chemistry, particularly through methods like Density Functional Theory (DFT), plays a pivotal role in predicting and understanding the spectroscopic properties of this compound and its analogs. Theoretical calculations are often performed to complement and interpret experimental data, providing deeper insights into molecular structure and behavior.
Research on 4-halogenated-1H-pyrazoles has utilized DFT calculations to predict both Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov For the 4-iodo-1H-pyrazole analog, DFT calculations predicted the chemical shift for the protons at the 3 and 5 positions. nih.gov While calculations suggested that the chemical shifts for chloro, bromo, and iodo analogs would be nearly identical, experimental data revealed a small downfield shift from 4-chloro-1H-pyrazole to 4-iodo-1H-pyrazole. nih.gov Interestingly, DFT predicted the 3,5-protons of the parent pyrazole to be the most downfield, but they are experimentally observed slightly upfield of those in 4-iodo-1H-pyrazole. nih.gov
In the context of IR spectroscopy, theoretical calculations for palladium complexes of 4-iodopyrazole (B32481) have shown good agreement with experimental spectra, helping to assign vibrational modes. chemmethod.com For the broader family of 4-halogenated pyrazoles, a three-component band between 3100 and 3180 cm⁻¹ is associated with N-H stretching. nih.gov The shape of this band is distinct between different structural motifs, with pyrazoles that form catemeric chains, like 4-iodo-1H-pyrazole, exhibiting a sharp feature in this region. nih.gov
| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| H3/H5 | 7.67 | 7.64 |
Molecular Docking and Drug Likeness Studies
Molecular docking and drug-likeness studies are computational methods crucial in the field of medicinal chemistry for evaluating the potential of molecules as therapeutic agents. nih.govwiley.com While specific docking studies for this compound are not extensively detailed in the literature, the pyrazole scaffold is a core structure in many molecules with diverse biological activities, making it a frequent subject of such research. nih.govrsc.org
Drug-likeness is often assessed using criteria such as Lipinski's rule of five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. dergipark.org.tr These in-silico predictions help to forecast a compound's potential for good oral bioavailability and absorption. dergipark.org.trtandfonline.com
Molecular docking simulations predict how a molecule binds to a specific biological target, such as an enzyme or receptor. chemmethod.comsmolecule.com For pyrazole derivatives, these studies are used to investigate their potential as inhibitors for targets like carbonic anhydrase or DNA gyrase. nih.govchemmethod.com The iodine atom in this compound could be significant in these interactions, as it can participate in halogen bonding, which can influence binding affinity and specificity with a protein target. dergipark.org.tr The insights from these computational studies are vital for guiding the synthesis and development of new pyrazole-based pharmaceutical compounds. wiley.com
Reaction Mechanism Studies
Understanding the mechanisms of chemical reactions is fundamental to synthetic chemistry. For compounds related to this compound, mechanistic studies have been conducted to elucidate how they are formed and how they participate in further transformations.
One detailed study investigated the palladium-catalyzed coupling-cyclization reaction of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid with terminal alkynes to form pyrano[4,3-c]pyrazol-4(1H)-ones. glpbio.com The proposed mechanism for this tandem reaction involves two key steps. glpbio.com First, a Sonogashira cross-coupling reaction occurs, forming a C-C bond between the pyrazole at position 5 and the terminal alkyne. glpbio.com This step is catalyzed by Pd(0), which is generated in situ. glpbio.com The resulting alkyne intermediate then undergoes an intramolecular 6-endo-dig ring closure, forming a C-O bond to yield the final fused-ring product. glpbio.com This cyclization is favored over a potential 5-exo-dig closure due to the geometry of the intermediate, which favors the formation of the six-membered pyranone ring. glpbio.com
The synthesis of 4-iodopyrazoles itself has been studied. An effective method involves the iodination of pyrazole precursors using a system of potassium iodide (KI) and potassium iodate (B108269) (KIO₃) in the presence of sulfuric acid, which generates hypoiodous acid (HOI) as the active iodinating agent. researchgate.net
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and non-covalent interactions of this compound are key to understanding its physical properties and how it assembles in the solid state. Conformational analysis and the study of intermolecular forces are often carried out using X-ray crystallography and computational methods.
Crystallographic studies of 4-iodo-1H-pyrazole show that it forms a catemeric chain linked by hydrogen bonds in its crystal structure. nih.gov This is distinct from the chloro and bromo analogs, which form trimeric motifs. nih.gov This highlights the significant influence the halogen substituent has on the supramolecular assembly. nih.gov The iodine atom itself is capable of forming halogen bonds, an important type of intermolecular interaction that can direct crystal packing. dergipark.org.tr
In more complex systems containing the 4-iodo-pyrazole moiety, such as 1,3,5-tris(4-iodo-1-phenyl-1H-pyrazol-5-yl)benzene, conformational analysis using single-crystal diffraction and DFT calculations has revealed different molecular shapes. These studies identified "twisted" and "calyx-like" conformations, demonstrating the conformational flexibility of molecules incorporating this pyrazole unit. The analysis also investigated the presence of intermolecular interactions like planar stacking, which was found not to occur in these specific substituted benzene (B151609) structures.
Applications in Medicinal Chemistry and Drug Discovery Research
4-Iodo-1-methyl-1H-pyrazole as a Scaffold for Bioactive Molecules
The pyrazole (B372694) core is a well-established privileged structure in medicinal chemistry, known for its presence in numerous bioactive compounds. smolecule.comscirp.orgresearchgate.net The introduction of an iodine atom at the 4-position of the 1-methyl-1H-pyrazole ring provides a reactive handle for various chemical transformations, further enhancing its utility as a scaffold for creating diverse molecular libraries. evitachem.com The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of a molecule to its biological target.
Design and Synthesis of Novel Drug Candidates
The strategic placement of the iodine atom on the pyrazole ring allows for its use in a variety of coupling reactions, such as Suzuki and Sonogashira reactions, to introduce different functional groups and build more complex molecules. This versatility is crucial in the design and synthesis of novel drug candidates, enabling chemists to systematically explore the chemical space around the pyrazole core to optimize biological activity. evitachem.com The synthesis of derivatives often involves the initial iodination of a pyrazole precursor, which can be achieved through various methods, including the use of iodine in the presence of an oxidizing agent. google.com
Derivatives with Potential Therapeutic Effects
Research has shown that derivatives of this compound exhibit a range of potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Anti-inflammatory: Pyrazole derivatives have demonstrated anti-inflammatory properties, with some showing activity comparable to standard drugs like diclofenac. The mechanism may involve the modulation of inflammatory pathways.
Anticancer: Studies have revealed that certain pyrazole derivatives possess significant anticancer properties, with some compounds showing potent antiproliferative effects against various cancer cell lines. The anticancer activity can be attributed to mechanisms such as the induction of apoptosis and cell cycle arrest.
Antimicrobial: The pyrazole scaffold has also been investigated for its antimicrobial potential, with some derivatives showing efficacy against resistant bacterial strains.
Role as a Key Intermediate in Pharmaceutical Synthesis
Beyond its direct use as a scaffold, this compound and its related iodinated pyrazole derivatives serve as crucial intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). evitachem.comresearchgate.netgoogle.com The reactive nature of the carbon-iodine bond makes it an essential component in multi-step synthetic routes. researchgate.net
Synthesis of Specific Active Pharmaceutical Ingredients (APIs) (e.g., Crizotinib intermediates)
A notable example of the importance of iodinated pyrazoles is in the synthesis of intermediates for the anticancer drug Crizotinib. researchgate.netnih.gov Specifically, 4-(4-iodo-1H-pyrazol-1-yl)piperidine is a key intermediate in the synthesis of Crizotinib. researchgate.net The synthesis of this intermediate can involve the iodination of a pyrazole ring as a critical step. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of 4-Iodopyrazole (B32481) Derivatives
Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For 4-iodopyrazole derivatives, SAR studies have been crucial in identifying key structural features required for potent and selective biological activity. nih.gov
For instance, in the development of cannabinoid receptor antagonists, SAR studies of pyrazole derivatives revealed that a p-iodophenyl group at the 5-position of the pyrazole ring was a feature of the most potent compound in the series. nih.gov The presence and position of the iodine atom can significantly impact binding affinity and selectivity for the target receptor. nih.govnih.gov
Modulation of Biological Targets
Derivatives of this compound have been shown to modulate the activity of various biological targets, including enzymes and receptors. smolecule.com This modulation is the basis for their potential therapeutic effects.
Enzyme Inhibitors: Pyrazole derivatives can act as inhibitors of key enzymes involved in disease processes. For example, they have been investigated as inhibitors of cytochrome P450 enzymes, which are involved in drug metabolism, and as inhibitors of enzymes related to cancer progression and inflammation, such as COX and various kinases. smolecule.com The pyrazole scaffold can effectively bind to the active sites of these enzymes.
Receptor Modulators: These compounds can also interact with specific receptors, modulating their function. smolecule.com For example, certain pyrazole derivatives have been studied as antagonists for the brain cannabinoid receptor (CB1). nih.gov The interaction with receptors is often influenced by the substituents on the pyrazole ring, including the iodine atom. smolecule.com
Below is a table summarizing the applications of this compound and its derivatives in medicinal chemistry:
| Application Area | Specific Role of this compound and its Derivatives | Examples of Therapeutic Potential | Key Research Findings |
| Scaffold for Bioactive Molecules | Serves as a versatile building block for creating diverse chemical libraries. evitachem.com | Anti-inflammatory, Anticancer, Antimicrobial | The pyrazole core is a privileged structure, and the iodine atom provides a reactive handle for modifications. evitachem.comsmolecule.com |
| Intermediate in Pharmaceutical Synthesis | Acts as a key intermediate in the synthesis of complex APIs. evitachem.comresearchgate.netgoogle.com | Anticancer (e.g., Crizotinib) researchgate.netnih.gov | 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a crucial intermediate for Crizotinib. researchgate.net |
| Structure-Activity Relationship (SAR) Studies | The iodine atom is a key feature in SAR studies to optimize biological activity. nih.gov | Cannabinoid Receptor Antagonists nih.gov | A p-iodophenyl group at a specific position on the pyrazole ring enhanced potency. nih.gov |
| Modulation of Biological Targets | Functions as enzyme inhibitors and receptor modulators. smolecule.com | Inhibition of COX, kinases, and cytochrome P450; modulation of cannabinoid receptors. smolecule.comnih.gov | The pyrazole scaffold binds to enzyme active sites, and substituents influence receptor interaction. smolecule.com |
Future Directions in Drug Development based on this compound Derivatives
The this compound scaffold is a versatile and privileged structure in medicinal chemistry, offering a foundation for the development of novel therapeutics. researchgate.netnih.gov The future of drug development leveraging this core is pointed toward several promising trajectories, including the exploration of new therapeutic targets, the application of advanced synthetic methodologies to create diverse chemical libraries, the design of highly selective next-generation inhibitors, and the development of innovative treatment modalities.
A significant advantage of the this compound structure is the reactivity of the iodine atom, which readily allows for a variety of substitution reactions and cross-coupling chemistries. evitachem.com This feature enables the synthesis of a wide array of derivatives, which can be tailored to interact with specific biological targets. chemimpex.com The pyrazole ring itself is a common motif in many biologically active compounds, known to engage in interactions with enzymes and receptors. researchgate.netnih.gov
Future research is anticipated to build upon the existing knowledge of pyrazole derivatives' activity against established targets while also exploring novel biological pathways. The potential for these compounds in treating a range of conditions, from cancer and inflammation to neurodegenerative and infectious diseases, continues to be an active area of investigation. evitachem.com
Exploration of Novel Therapeutic Targets
The adaptability of the this compound framework allows for its application in developing inhibitors for a wide range of biological targets. While pyrazole derivatives have been extensively studied for their effects on enzymes like kinases and cytochrome P450, future research is expanding to include other target classes. researchgate.net
One promising area is the development of allosteric modulators . These molecules bind to a site on a protein distinct from the active site, offering a more subtle and potentially more selective way to modulate protein function. For instance, novel pyrazole derivatives are being investigated as positive allosteric modulators for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), which is a target for treating neuropsychiatric disorders. nih.gov Research has also pointed to pyrazolo[3,4-d]pyrimidines as positive allosteric modulators of the metabotropic glutamate (B1630785) receptor subtype 4 (mGluR4), showing potential for anti-Parkinson's activity. semanticscholar.org
Furthermore, the neuroprotective effects of pyrazole derivatives are an emerging field of interest. Studies suggest their potential in treating neurodegenerative diseases by influencing pathways related to neuronal survival and function. evitachem.com
| Target Class | Specific Target Example | Therapeutic Area | Research Findings |
| Receptors | M4 mAChR | Neuropsychiatric Disorders | Pyrazole-based positive allosteric modulators have been synthesized and evaluated for their ability to modulate receptor activity. nih.gov |
| mGluR4 | Parkinson's Disease | Pyrazolo[3,4-d]pyrimidine derivatives have shown potential as positive allosteric modulators with anti-parkinsonian effects. semanticscholar.org | |
| Enzymes | Kinases | Cancer, Inflammation | Derivatives have shown inhibitory effects on various kinases involved in cell signaling pathways. |
| Cyclooxygenase (COX) | Inflammation | Certain pyrazole derivatives exhibit potent inhibitory activity against COX-2. |
Advanced Synthetic and Drug Design Strategies
The evolution of synthetic organic chemistry provides new tools to expand the chemical space of this compound derivatives. Modern techniques are enabling the creation of more complex and diverse molecular libraries, increasing the probability of identifying novel drug candidates. researchgate.netmdpi.com
Key future directions in synthesis include:
Microwave-Assisted and Ultrasound-Assisted Synthesis: These methods can significantly reduce reaction times and improve yields, facilitating the rapid generation of derivative libraries. rsc.org
Multicomponent Reactions: These reactions allow for the construction of complex molecules in a single step, offering an efficient route to novel pyrazole-based scaffolds. researchgate.netnih.gov
Flow Chemistry: Continuous flow reactors can be employed for the large-scale and efficient synthesis of key intermediates and final compounds. smolecule.com
In the realm of drug design, a particularly exciting future direction is the development of Proteolysis-Targeting Chimeras (PROTACs) . These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. sigmaaldrich.com The this compound scaffold could potentially be incorporated as a warhead to bind to a target protein of interest within a PROTAC molecule, representing a novel therapeutic modality for "undruggable" proteins.
Development of Next-Generation Selective Inhibitors
A major focus for the future will be the design of derivatives with enhanced selectivity and potency. Structure-activity relationship (SAR) studies are crucial in this endeavor, helping to elucidate how different substituents on the pyrazole ring influence biological activity. researchgate.net For example, research has shown that the introduction of specific functional groups can significantly enhance the anticancer efficacy and tumor selectivity of pyrazole compounds.
Future work will likely involve computational approaches, such as molecular modeling and virtual screening, to guide the design of derivatives with improved binding affinity and selectivity for their intended targets. researchgate.net This will be critical in minimizing off-target effects and improving the safety profiles of potential drug candidates.
| Research Area | Focus | Key Findings and Future Potential |
| Anticancer Agents | Enhancing selectivity and overcoming resistance | Pyrazole derivatives have shown the ability to act as radiosensitizers in breast cancer, and future research may explore this synergistic approach further. frontiersin.org |
| Neuroprotective Agents | Targeting pathways in neurodegeneration | Derivatives have shown promise in reducing neuronal loss and improving cognitive function in preclinical models, warranting further investigation for diseases like Alzheimer's and Parkinson's. |
| Antimicrobial Agents | Combating drug-resistant pathogens | The pyrazole scaffold is a promising starting point for the development of new classes of antibiotics and antifungals. |
Applications in Advanced Organic Synthesis Research
Building Block for Complex Heterocyclic Systems
The unique arrangement of functional groups on the 4-Iodo-1-methyl-1H-pyrazole scaffold makes it an ideal precursor for the synthesis of more intricate molecular structures, including fused and polysubstituted heterocyclic systems.
The reactivity of iodopyrazoles is harnessed to construct fused bicyclic and polycyclic systems, which are prevalent motifs in pharmacologically active compounds. beilstein-journals.orgmdpi.com Research has demonstrated the capability of using iodinated pyrazole (B372694) derivatives to build adjacent rings, such as in the formation of pyranopyrazoles and pyrazolopyridines.
One notable strategy involves the palladium-catalyzed reaction of a 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid with terminal alkynes. beilstein-journals.org This process occurs through a tandem C-C and C-O bond formation, leading to the regioselective synthesis of a 6-substituted pyrano[4,3-c]pyrazol-4(1H)-one, effectively fusing a pyrone ring onto the pyrazole core. beilstein-journals.org
Similarly, 4-iodopyrazole (B32481) derivatives are instrumental in synthesizing pyrazolo[4,3-c]pyridines. nih.govnih.gov An iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles yields 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines. nih.govresearchgate.netresearchgate.net The resulting iodo-substituted fused system can then undergo further functionalization, such as Suzuki cross-coupling reactions, to introduce a variety of substituents. nih.govnih.gov Another major pathway to access the 1H-Pyrazolo[3,4-b]pyridine system is to form the pyridine (B92270) ring onto a pre-existing pyrazole. mdpi.com The Vilsmeier-Haack reaction is also a key method for creating pyrazolo[3,4-d]pyridazines from substituted hydrazinopyridazines. scilit.com
The carbon-iodine bond in this compound is a key functional handle for introducing a wide range of substituents onto the pyrazole ring, primarily through transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net This allows for the creation of libraries of polysubstituted pyrazoles, which are essential for structure-activity relationship studies in drug discovery and materials science. evitachem.com
Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Heck reactions.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the iodopyrazole with various boronic acids. a2bchem.comvulcanchem.com For instance, the reaction of 4-iodo-1-(pent-4-en-1-yl)-1H-pyrazole with 4-fluorophenylboronic acid using a Pd(PPh3)4 catalyst proceeds with high efficiency. vulcanchem.com This method has been demonstrated for the synthesis of C5,C4-diarylpyrazoles, where a 4-iodopyrazole derivative is first arylated at the C5 position via C-H activation, followed by a Suzuki reaction at the C4-iodo position. rsc.org
Sonogashira Coupling: This coupling method introduces alkynyl groups onto the pyrazole core. clockss.org The reaction of this compound derivatives with terminal alkynes, typically catalyzed by palladium and copper complexes, provides efficient access to aryl-heteroarylacetylenes. clockss.orgarkat-usa.org
Heck-Mizoroki Reaction: This reaction enables the formation of 4-alkenyl-1H-pyrazoles by coupling 4-iodo-1H-pyrazoles with various alkenes in the presence of a palladium catalyst. clockss.org Studies have shown that using a trityl protecting group on the pyrazole nitrogen and triethyl phosphite (B83602) as a ligand provides high yields for the coupling with acrylates. clockss.org
| Reaction Type | Coupling Partner | Catalytic System (Example) | Group Introduced | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(OAc)₂, K₂CO₃ in DMA | Aryl / Heteroaryl | rsc.org |
| Sonogashira | Terminal Alkynes | Pd/Cu catalysts | Alkynyl | clockss.org |
| Heck-Mizoroki | Alkenes (e.g., Methyl Acrylate) | Pd(OAc)₂, P(OEt)₃, Et₃N | Alkenyl | clockss.org |
| C-O Coupling | Alcohols | CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280), KOtBu | Alkoxy | nih.govmdpi.com |
Synthesis of Fused Pyrazole Derivatives
Methodologies for Stereoselective Synthesis
While this compound is a cornerstone for constructing diverse molecular scaffolds, its direct application in methodologies for stereoselective synthesis is not extensively documented in the reviewed literature. Research has predominantly focused on its role in regioselective functionalization and the construction of planar aromatic systems. The development of synthetic methods where this compound or its derivatives act as chiral ligands or are involved in stereoselective transformations remains an area for future exploration.
Development of Novel Catalytic Reactions Utilizing this compound
The utility of this compound is most prominent as a substrate in a multitude of catalytic reactions, rather than as a component of the catalyst itself. vulcanchem.comcymitquimica.com The development of novel catalytic systems is often benchmarked by their efficiency in functionalizing the C-I bond of this and related iodopyrazoles.
Research has focused on optimizing catalysts for cross-coupling reactions involving iodopyrazole substrates. For example, a copper(I)-catalyzed coupling protocol has been developed for the direct 4-alkoxylation of 4-iodo-1H-pyrazoles with alcohols. nih.govmdpi.com This method utilizes a CuI catalyst in conjunction with a 3,4,7,8-tetramethyl-1,10-phenanthroline ligand. nih.govmdpi.com Similarly, significant work has been done to find optimal palladium-based catalytic systems for C-C bond formation. A simple, phosphine-free system using palladium(II) acetate (B1210297) in DMA with potassium acetate as a base has been shown to be effective for the direct arylation of the C5 position of 4-iodo-1-benzylpyrazole, leaving the iodo group available for subsequent transformations. rsc.org For the Heck-Mizoroki reaction, a systematic study found that palladium(II) acetate with triethyl phosphite as a ligand was superior to other phosphine (B1218219) ligands like triphenylphosphine (B44618) for coupling 4-iodo-1-trityl-1H-pyrazole with methyl acrylate (B77674). clockss.org
| Reaction Type | Catalyst | Ligand | Base | Reference |
|---|---|---|---|---|
| C-O Alkoxylation | CuI (20 mol%) | 3,4,7,8-Tetramethyl-1,10-phenanthroline | KOtBu | nih.govmdpi.com |
| Heck-Mizoroki | Pd(OAc)₂ (1 mol%) | P(OEt)₃ (4 mol%) | Et₃N | clockss.org |
| Direct C-H Arylation (at C5) | Pd(OAc)₂ (1 mol%) | None (Phosphine-free) | KOAc | rsc.org |
| Suzuki-Miyaura | Pd(PPh₃)₄ | Triphenylphosphine (as part of catalyst) | K₂CO₃ | vulcanchem.com |
Green Chemistry Approaches in its Synthesis and Reactions
In line with the growing importance of sustainable chemistry, greener approaches for both the synthesis and subsequent reactions of this compound have been explored.
For the synthesis of the compound itself, methods have been developed to improve atom economy and reduce waste. One patented method for preparing 1-methyl-4-iodopyrazole involves using an oxidant, such as iodic acid or hydrogen peroxide, during the iodination of 1-methylpyrazole (B151067). google.com This oxidant reacts with the hydrogen iodide byproduct to regenerate the iodine reagent, thus maximizing its utilization, improving the reaction rate, and increasing the product yield. google.com Another approach uses a heterophase system of H₂O/CHCl₃ with KI-KIO₃ and sulfuric acid for the iodination of pyrazoles, which can offer advantages in purification and solvent use. researchgate.net
In terms of its reactions, microwave irradiation has been employed as a green chemistry tool to accelerate reactions and reduce energy consumption. CuI-catalyzed C-O coupling reactions between 4-iodopyrazoles and alcohols have been efficiently conducted at 130 °C under microwave irradiation, significantly shortening reaction times to as little as one hour. vulcanchem.comnih.govmdpi.com Microwave assistance has also been noted as a general tool for the synthesis and modification of heterocyclic compounds, including pyrazoles. researchgate.net
| Area | Green Approach | Description | Reference |
|---|---|---|---|
| Synthesis | Improved Atom Economy | An oxidant (e.g., H₂O₂, iodic acid) is used to regenerate iodine from the HI byproduct during iodination. | google.com |
| Reactions | Microwave-Assisted Synthesis | Used in CuI-catalyzed C-O coupling reactions to reduce reaction times and energy input. | vulcanchem.comnih.govmdpi.com |
| Synthesis | Heterophase Reaction Medium | Iodination performed in a H₂O/CHCl₃ medium can simplify workup procedures. | researchgate.net |
Future Research Directions and Perspectives
Exploration of New Synthetic Pathways
The development of efficient and sustainable synthetic routes to 4-iodo-1-methyl-1H-pyrazole and its derivatives is a cornerstone for its broader application. Current methods often rely on the iodination of 1-methylpyrazole (B151067). google.com One patented method highlights the use of iodine as the iodinating agent with the addition of an oxidant during the reaction. This approach promotes the forward reaction, enhancing both the reaction rate and product yield. google.com
Future research could focus on several key areas to improve upon existing syntheses:
Catalyst Development : Investigating novel catalysts could lead to milder reaction conditions and improved regioselectivity. For instance, while copper-catalyzed coupling reactions of 4-iodopyrazoles with alcohols have been demonstrated, further optimization to reduce catalyst and ligand loading would enhance the practicality of this method. nih.gov
Flow Chemistry : Implementing continuous flow processes for the synthesis of this compound derivatives could offer enhanced efficiency, scalability, and precise control over reaction parameters, ensuring consistent product quality.
Green Chemistry Approaches : The exploration of more environmentally benign solvents and reagents is crucial. For example, performing halogenation reactions in water has shown promise for other pyrazole (B372694) derivatives and could be adapted for this compound. researchgate.net
Alternative Iodinating Agents : Research into alternative iodinating agents beyond molecular iodine, such as hypoiodite (B1233010) (HOI) generated in situ, has shown high yields for other pyrazoles and could be a fruitful area of investigation. researchgate.net
A comparative look at different synthetic strategies reveals the ongoing efforts to refine the synthesis of iodinated pyrazoles.
Investigation of Undiscovered Reactivity
The iodine atom at the C4 position of this compound is a key functional group that imparts specific reactivity to the molecule, making it a valuable intermediate for further chemical transformations. The carbon-iodine bond is relatively weak, allowing the iodine to act as a good leaving group in various reactions.
Key areas for future investigation into its reactivity include:
Cross-Coupling Reactions : While Suzuki and Sonogashira couplings are known reactions for this compound, a systematic exploration of a wider range of palladium-catalyzed and copper-catalyzed cross-coupling reactions could unveil new synthetic possibilities. This includes exploring reactions with various organometallic reagents to introduce diverse functional groups at the 4-position.
Nucleophilic Substitution : The iodine atom can be displaced by a variety of nucleophiles. A comprehensive study of these substitution reactions with a broad array of nucleophiles under different conditions would expand the library of accessible 4-substituted-1-methyl-1H-pyrazole derivatives.
Halogen Bonding : The iodine atom can participate in halogen bonding, a non-covalent interaction that can influence molecular assembly and recognition processes. Investigating the role of halogen bonding in the solid-state structures and solution-phase behavior of this compound could lead to applications in crystal engineering and supramolecular chemistry.
Metal-Halogen Exchange : The facile metal-halogen exchange of the C-I bond can be exploited to generate organometallic pyrazole species, which can then be used in a variety of subsequent reactions to form new carbon-carbon and carbon-heteroatom bonds.
The reactivity of the iodine atom is central to the synthetic utility of this compound.
Advanced Material Science Applications
The unique electronic and structural properties of pyrazole derivatives make them promising candidates for applications in material science. For this compound and its derivatives, several avenues of research are particularly compelling.
Future research in material science could focus on:
Organic Electronics : Pyrazole-containing compounds have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as organic semiconductors. The introduction of an iodine atom provides a handle for further functionalization, allowing for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels, which is critical for optimizing device performance.
Nanomaterials : The development of novel nanomaterials incorporating this compound could lead to materials with unique optical or electronic properties. echemi.com These could find use in sensors, catalysis, or as components in advanced composites.
Polymers : The incorporation of the this compound moiety into polymer chains could lead to the development of functional polymers with tailored properties. vulcanchem.com For instance, the iodine atom could serve as a site for post-polymerization modification, allowing for the creation of complex polymer architectures.
The versatility of the pyrazole scaffold, combined with the reactivity of the iodo-substituent, opens up a wide design space for new materials.
Interdisciplinary Research with Biology and Pharmacology
The pyrazole core is a well-established scaffold in medicinal chemistry, found in a number of approved drugs. researchgate.net The unique properties of this compound make it an attractive starting point for the design and synthesis of novel bioactive molecules.
Future interdisciplinary research should focus on:
Drug Discovery : The compound can serve as a building block for the synthesis of new pharmaceutical agents. smolecule.com Its derivatives could be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators. smolecule.com For example, pyrazole derivatives have shown potential as inhibitors of enzymes like cytochrome P450. smolecule.com
Molecular Probes : The iodine atom can be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), allowing the resulting molecule to be used as a radioligand or imaging agent in biological studies. This would enable the visualization and quantification of biological targets in vitro and in vivo.
Structure-Activity Relationship (SAR) Studies : Systematic modification of the this compound structure and evaluation of the biological activity of the resulting analogues will be crucial for understanding the structural requirements for a desired pharmacological effect. The iodine atom can play a key role in these studies, as its replacement with other groups allows for a fine-tuning of the molecule's properties.
Agrochemicals : Pyrazole derivatives have also found applications in agriculture as fungicides and insecticides. vulcanchem.com Research into new derivatives of this compound could lead to the discovery of novel and more effective agrochemicals.
The potential biological applications of this compound derivatives are extensive and warrant further investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Iodo-1-methyl-1H-pyrazole, and how are intermediates purified?
- Methodology : A common approach involves alkylation of pyrazole precursors. For example, 3,5-dibromo-4-nitro-1H-pyrazole can be methylated using NaH and methyl iodide in DMF, yielding 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole. Subsequent iodination via halogen exchange or substitution reactions introduces the iodine substituent . Purification often employs column chromatography (e.g., silica gel) or recrystallization from methanol/water mixtures .
- Data : Example F in reports a yield of ~70% for methylation steps.
Q. How is this compound characterized structurally and spectroscopically?
- Methodology : Key techniques include:
- NMR : H and C NMR to confirm regiochemistry and substituent positions (e.g., deshielded pyrazole protons at δ 7.8–8.5 ppm) .
- X-ray crystallography : Resolves bond lengths and angles (e.g., Pd coordination studies show N–Pd bond lengths of ~2.02 Å in [PdCl₂(4-iodopyrazole)₂] complexes) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 223.0 for C₄H₆IN₂) .
Q. What safety protocols are critical when handling this compound?
- Guidelines :
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Store in airtight containers away from light, as iodinated compounds are prone to decomposition .
- Neutralize waste with sodium thiosulfate to reduce iodine volatility .
Advanced Research Questions
Q. How does the iodine substituent influence coordination chemistry in transition-metal complexes?
- Findings : In [PdCl₂(4-iodopyrazole)₂], the iodine atom participates in weak non-covalent interactions (e.g., halogen bonding) that stabilize crystal packing. DFT calculations show iodine's electron-withdrawing effect lowers the HOMO energy of the pyrazole ring by ~1.2 eV, enhancing metal-ligand charge transfer .
- Applications : Such complexes are explored in catalysis (e.g., Suzuki-Miyaura coupling) due to tunable electronic properties .
Q. What strategies improve regioselectivity in electrophilic iodination of 1-methylpyrazoles?
- Methodology :
- Directing groups : Electron-donating groups (e.g., –OCH₃) at position 3 direct iodination to position 4 via resonance stabilization .
- Catalysts : Molecular iodine (I₂) with HNO₃ or H₂O₂ promotes regioselective iodination at the 4-position, achieving >85% selectivity in optimized conditions .
- Data : A study in achieved 92% regioselectivity using I₂/H₂O₂ in acetonitrile at 60°C.
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Approach :
- DFT calculations : Evaluate Fukui indices to identify nucleophilic/electrophilic sites. For 4-iodo derivatives, the C4 position shows higher electrophilicity () .
- Docking studies : Simulate interactions with biological targets (e.g., cannabinoid receptors) to design analogs .
Methodological Case Studies
Case Study: Synthesis of Triazole-Pyrazole Hybrids Using this compound
- Procedure :
Click chemistry : React this compound with Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole hybrids .
Conditions : THF/H₂O (3:1), CuSO₄/ascorbate, 50°C, 16 hours.
- Outcome : Yields of 61–75% for triazole derivatives, confirmed by H NMR (triazole proton at δ 8.1–8.3 ppm) .
Case Study: Regioselective Functionalization for Medicinal Chemistry Applications
- Example : Synthesize this compound-3-carboxamide via Pd-catalyzed carbonylation.
- Conditions : CO gas (1 atm), Pd(OAc)₂, Xantphos, DMF, 100°C.
- Yield : 68% with >95% purity (HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
